![molecular formula C10H6N2O2S2 B13034227 2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B13034227.png)
2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diaminothieno2,3-fbenzothiole-4,8-dione is a heterocyclic compound with a unique structure that includes both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diaminothieno2,3-fbenzothiole-4,8-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene derivatives under specific conditions. For example, the reaction of 2,6-dibromothieno2,3-fbenzothiole-4,8-dione with ammonia or primary amines can yield the desired compound .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diaminothieno2,3-fbenzothiole-4,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the dione moiety to diols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Diaminothieno2,3-fbenzothiole-4,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells .
Mecanismo De Acción
The mechanism of action of 2,6-diaminothieno2,3-fbenzothiole-4,8-dione involves its interaction with specific molecular targets. The compound’s electronic properties allow it to participate in electron transfer processes, making it useful in organic electronics. In biological systems, its mechanism may involve binding to specific proteins or enzymes, affecting their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Benzo[1,2-b:4,5-b’]dithiophene-4,8-dione
- 2,6-Dithia-s-indacene-4,8-dione
- Thieno[2,3-f]benzothiophene-4,8-dione
Uniqueness
2,6-Diaminothieno2,3-fbenzothiole-4,8-dione is unique due to its dual amino groups and the presence of both sulfur and nitrogen in its structure. This combination imparts distinct electronic properties, making it particularly valuable in the field of organic electronics .
Propiedades
Fórmula molecular |
C10H6N2O2S2 |
|---|---|
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione |
InChI |
InChI=1S/C10H6N2O2S2/c11-5-1-3-7(13)10-4(2-6(12)16-10)8(14)9(3)15-5/h1-2H,11-12H2 |
Clave InChI |
LVZAQBWQWKIONO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC2=C1C(=O)C3=C(C2=O)C=C(S3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





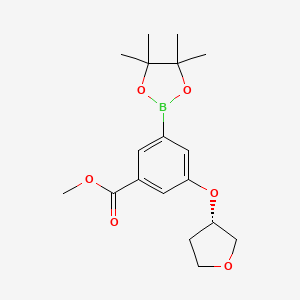
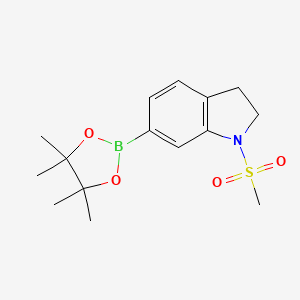
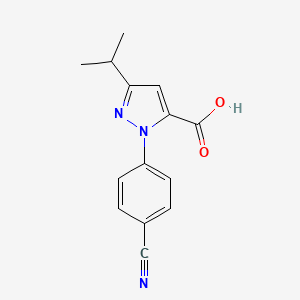
![7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hcl](/img/structure/B13034183.png)
![8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13034193.png)
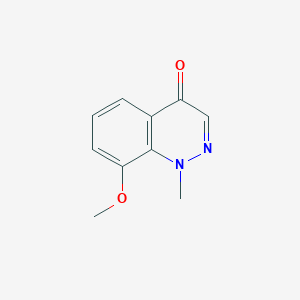
![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13034206.png)
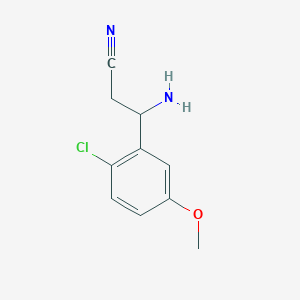

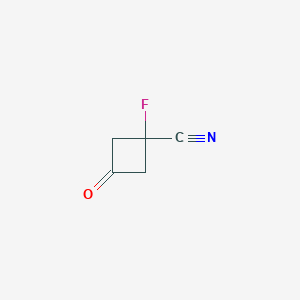
![4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione](/img/structure/B13034232.png)
